Diallylmelamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4420. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

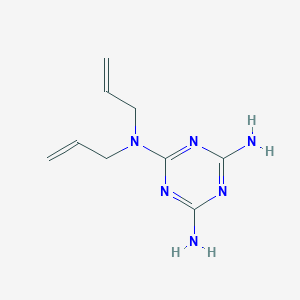

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHTVIURAJBDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059031 | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-77-0 | |

| Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diallylmelamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diallylmelamine is a substituted melamine derivative of significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through a sequential nucleophilic aromatic substitution reaction on a 1,3,5-triazine core. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for its synthesis, and a summary of the key quantitative data. The synthesis involves a two-step process commencing with the reaction of cyanuric chloride with diallylamine to form an intermediate, which is subsequently reacted with ammonia to yield the final product.

Diallylmelamine Synthesis Reaction Mechanism

The synthesis of N,N-diallylmelamine from cyanuric chloride proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient 1,3,5-triazine ring of cyanuric chloride is susceptible to attack by nucleophiles. The three chlorine atoms on the triazine ring can be substituted in a stepwise manner, and the reactivity of the remaining chlorine atoms decreases with each successive substitution. This allows for a controlled synthesis by careful management of the reaction conditions, particularly the temperature.

The reaction mechanism can be described in two main stages:

Stage 1: Formation of 2-(Diallylamino)-4,6-dichloro-1,3,5-triazine

In the first stage, one equivalent of diallylamine acts as a nucleophile, attacking one of the carbon atoms of the triazine ring. This leads to the displacement of a chloride ion and the formation of the monosubstituted intermediate, 2-(diallylamino)-4,6-dichloro-1,3,5-triazine. This reaction is typically carried out at a low temperature (0-5 °C) to favor monosubstitution. An acid scavenger, such as sodium carbonate or a tertiary amine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Stage 2: Formation of N,N-Diallylmelamine

The second stage involves the substitution of the remaining two chlorine atoms of the intermediate with amino groups. This is achieved by reacting the 2-(diallylamino)-4,6-dichloro-1,3,5-triazine with an excess of ammonia. This step is typically conducted at an elevated temperature to overcome the reduced reactivity of the dichlorotriazine intermediate. The nucleophilic attack by ammonia molecules on the remaining two carbon-chlorine bonds results in the formation of N,N-diallylmelamine.

Spectroscopic Analysis of Diallylmelamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Diallylmelamine (also known as 2,4-diamino-6-diallylamino-1,3,5-triazine), a key compound utilized in various research and development applications. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The empirical formula for this compound is C₉H₁₄N₆, and its molecular weight is 206.25 g/mol . The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

A representative ¹H NMR spectrum can be found on ChemicalBook.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

A representative ¹³C NMR spectrum can be found on ChemicalBook.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400-3100 | N-H stretching (amines) |

| ~3080 | =C-H stretching (alkene) |

| ~2950-2850 | C-H stretching (alkane) |

| ~1650 | C=C stretching (alkene) |

| ~1600-1450 | N-H bending, C-N stretching (triazine ring) |

| ~990 and ~910 | =C-H bending (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| Other fragmentation data not available in search results |

A representative mass spectrum can be found on ChemicalBook.[3]

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[5]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A standard pulse-acquire sequence is typically used.[6]

-

For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[8]

-

Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

For volatile compounds, the sample can be introduced into the ion source via a heated reservoir or a gas chromatography (GC) inlet.[10]

-

For non-volatile solids, a direct insertion probe is used to introduce the sample into the ion source.[10]

-

The sample is typically dissolved in a volatile organic solvent to a concentration of approximately 1 mg/mL, and then further diluted.[11]

Data Acquisition:

-

The sample molecules are introduced into the ion source, which is under a high vacuum.[12]

-

In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[12]

-

A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

- 1. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) 13C NMR spectrum [chemicalbook.com]

- 3. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) MS [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. bhu.ac.in [bhu.ac.in]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide on the Solubility of Diallylmelamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of diallylmelamine in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes the foundational principles of solubility, provides qualitative data from available sources, and presents standardized experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound and its Physicochemical Properties

This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine), with the CAS number 91-77-0, is a derivative of melamine characterized by the presence of two allyl groups attached to one of the amino groups of the triazine ring. This structural feature significantly influences its chemical reactivity and physical properties, including its solubility profile. This compound is a white to off-white crystalline solid with a melting point in the range of 140-142°C. Its molecular structure, combining a polar triazine core with nonpolar allyl groups, suggests a nuanced solubility behavior in different organic solvents.

Principles of this compound Solubility

The solubility of this compound in a particular organic solvent is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:

-

Polarity: The triazine ring with its nitrogen atoms imparts polarity to the molecule, making it capable of hydrogen bonding. The allyl groups, being hydrocarbon chains, are nonpolar.

-

Solvent Polarity: Polar solvents, such as alcohols, will interact favorably with the polar triazine core of this compound. Nonpolar solvents will have a greater affinity for the nonpolar allyl groups.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Hydrogen Bonding: The amino groups on the this compound molecule can act as hydrogen bond donors, while the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective solvents.

Solubility Data of this compound and Related Compounds

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. The following table summarizes the available qualitative and estimated quantitative data. For comparison, solubility data for the parent compound, melamine, is also included to provide a general reference.

| Solvent | Solvent Type | This compound Solubility | Melamine Solubility (at 30°C) |

| Water | Polar Protic | ~359.4 mg/L at 25°C (estimated)[1] | 3.1 g/L at 20°C[2] |

| Methanol | Polar Protic | Slightly Soluble | - |

| Ethanol | Polar Protic | Not specified | 0.6 g/L[2] |

| Acetone | Polar Aprotic | Not specified | 0.3 g/L[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | - |

| Toluene | Nonpolar | Not specified | Insoluble[2] |

| Benzene | Nonpolar | Not specified | Insoluble[2] |

| Diethyl Ether | Nonpolar | Not specified | Insoluble[3] |

| Carbon Tetrachloride | Nonpolar | Not specified | Insoluble[2] |

Note: The qualitative solubility descriptions for this compound are based on limited literature data and should be considered as a preliminary guide. The quantitative data for melamine is provided for comparative purposes and may not be directly representative of this compound's solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental procedure is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with Teflon-lined screw caps

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship governing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: The "Like Dissolves Like" principle applied to this compound.

References

In-Depth Technical Guide to the Thermal Degradation Analysis of Diallylmelamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylmelamine, a derivative of melamine, is utilized as a crosslinking agent and monomer in the synthesis of polymers, imparting enhanced thermal stability and mechanical properties. A thorough understanding of its thermal degradation behavior is paramount for its effective application in materials science and for ensuring safety and stability in its various uses. This technical guide provides a comprehensive analysis of the thermal degradation of this compound. Due to a lack of direct experimental studies on pure this compound, this guide synthesizes information from the analysis of melamine, its derivatives, and other s-triazine compounds to project the thermal decomposition characteristics of this compound. This document outlines standard experimental protocols for thermal analysis, presents comparative data from related compounds, and proposes potential degradation pathways.

Introduction

This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a trifunctional monomer containing a thermally stable s-triazine ring and two reactive allyl groups. This unique structure allows it to be used in polymerization reactions to create highly crosslinked and thermally resistant materials. The thermal stability of polymers incorporating this compound is a key performance indicator. Therefore, a detailed understanding of its intrinsic thermal degradation profile is crucial for predicting the service life and failure modes of materials in which it is a component. This guide will delve into the methodologies used to assess thermal stability and provide an in-depth look at the expected thermal decomposition behavior of this compound based on the current scientific literature on analogous compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, processing, and for the interpretation of its thermal analysis data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91-77-0 |

| Molecular Formula | C₉H₁₄N₆ |

| Molecular Weight | 206.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 140-142 °C |

| Boiling Point | Decomposes |

| Density | ~1.23 g/cm³ |

Experimental Protocols for Thermal Degradation Analysis

The thermal degradation of this compound can be comprehensively studied using a combination of thermoanalytical techniques. The following are detailed experimental protocols for the key analytical methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2]

-

Objective: To determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages of degradation.

-

Instrumentation: A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower heating rates can provide better resolution of overlapping decomposition steps.

-

Temperature Range: The analysis is typically run from ambient temperature to 800-1000 °C.

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or oxygen at the same flow rate) to study thermo-oxidative degradation.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A heat-flux or power-compensation DSC instrument.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.

-

Temperature Range: The analysis is typically performed over a range that includes the melting point and the initial decomposition temperatures identified by TGA.

-

Atmosphere: Similar to TGA, both inert and oxidative atmospheres can be used.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent melting, while exothermic peaks can indicate crystallization, crosslinking (polymerization of allyl groups), or decomposition.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis involves coupling the outlet of the TGA instrument to a gas analyzer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

-

Objective: To identify the chemical nature of the volatile products released during the thermal decomposition of the sample.

-

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) via a heated transfer line.

-

Experimental Conditions: The TGA experimental conditions are the same as described in section 3.1. The transfer line and the gas cell of the analyzer are heated to prevent condensation of the evolved gases.

-

Data Analysis: FTIR spectra or mass spectra of the evolved gases are collected at different temperatures corresponding to the mass loss events observed in the TGA. This allows for the identification of decomposition products and the elucidation of the degradation mechanism.

Expected Thermal Degradation Profile of this compound

Table 2: Projected Thermal Degradation Data for this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Probable Evolved Products |

| 150 - 250 | Small | Initial polymerization/crosslinking of allyl groups | - |

| 250 - 400 | Major | Decomposition of the diallylamino side chains | Allyl radicals, ammonia, hydrocarbons |

| > 400 | Significant | Decomposition of the triazine ring | Nitrogen-containing heterocycles, nitriles, HCN |

| > 600 | - | Formation of a stable char residue | - |

Note: This data is projected and should be confirmed by experimental analysis.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to be a multi-step process, initiated by the less stable allyl groups, followed by the decomposition of the highly stable triazine ring at higher temperatures.

Initial Reactions at Lower Temperatures

At temperatures above its melting point, the allyl groups of this compound can undergo thermally initiated polymerization or crosslinking reactions. This would be observed as an exothermic event in a DSC analysis, likely with minimal mass loss in the initial stages.

Decomposition of Diallylamino Side Chains

The primary decomposition stage is anticipated to involve the scission of the bonds within the diallylamino substituent. The C-N bond connecting the allyl group to the triazine ring and the C-C bonds within the allyl group are weaker than the bonds within the aromatic-like triazine ring. Homolytic cleavage of the N-allyl bond would generate allyl radicals and a melamine-based radical. These highly reactive allyl radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and fragmentation, leading to the evolution of various hydrocarbon gases. The remaining amino groups on the triazine ring can lead to the release of ammonia.

Decomposition of the Triazine Ring

The s-triazine ring is known for its high thermal stability due to its aromatic character and high nitrogen content. The decomposition of the triazine ring is expected to occur at temperatures above 400 °C. This process involves the cleavage of the C-N bonds within the ring, leading to the formation of a variety of nitrogen-containing volatile products, such as nitriles (including hydrogen cyanide), and other heterocyclic compounds. At higher temperatures, these products can further decompose, contributing to the formation of a nitrogen-rich carbonaceous char.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for Thermal Degradation Analysis.

Caption: Proposed Thermal Degradation Pathway for this compound.

Conclusion

The thermal degradation of this compound is a complex process that is critical to its application in high-performance polymers. While direct experimental data is sparse, a comprehensive understanding can be formulated by examining the behavior of its constituent parts: the diallylamino groups and the s-triazine ring. The proposed degradation pathway involves initial crosslinking of the allyl groups, followed by the decomposition of the side chains at moderate temperatures, and finally, the cleavage of the highly stable triazine ring at elevated temperatures, leading to the formation of a stable char residue. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed investigations into the thermal stability of this compound and its derivatives. Further research, particularly employing evolved gas analysis techniques, is necessary to definitively elucidate the complex degradation chemistry of this important molecule.

References

An In-Depth Technical Guide to Diallylmelamine (CAS 91-77-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diallylmelamine (2,4-diamino-6-(diallylamino)-1,3,5-triazine), a versatile triazine compound, holds significant interest within the realms of polymer chemistry and materials science. Its unique molecular architecture, featuring a thermally stable triazine core and reactive allyl functionalities, makes it a valuable building block for the synthesis of advanced polymers and a key intermediate in various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental use.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline powder, indicating its stability at ambient temperatures.[1] Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and implementation.

| Property | Value | Source(s) |

| CAS Number | 91-77-0 | [2] |

| Molecular Formula | C₉H₁₄N₆ | [2] |

| Molecular Weight | 206.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 438.1 °C at 760 mmHg (Predicted) | |

| Density | 1.228 g/cm³ | [5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. Estimated water solubility of 359.4 mg/L at 25°C. | [3][6] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be approached through several routes, with the reaction of dicyandiamide and a suitable nitrile under microwave irradiation being a modern and efficient "green" chemistry method for creating 2,4-diamino-1,3,5-triazine derivatives.[7] Another common approach involves the sequential nucleophilic substitution of cyanuric chloride.[8]

Below is a detailed, self-validating experimental protocol for the synthesis of a 2,4-diamino-1,3,5-triazine, which can be adapted for the synthesis of this compound. The logic behind each step is explained to ensure reproducibility and understanding.

Reaction Scheme:

A proposed synthesis route for this compound.

Experimental Protocol:

Objective: To synthesize 2,4-diamino-6-(diallylamino)-1,3,5-triazine (this compound).

Materials:

-

Dicyandiamide

-

Diallylcyanamide

-

Anhydrous methanol

-

Sodium methanolate solution

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Biguanide Intermediate (Conceptual Step): The synthesis of 2,4-diamino-1,3,5-triazines often proceeds through a biguanide intermediate. In a green chemistry approach, dicyandiamide can react with a nitrile under microwave irradiation.[8] For the synthesis of this compound, diallylcyanamide would be the corresponding nitrile.

-

Reaction Setup: In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and diallylcyanamide (1-1.2 equivalents). Add a minimal amount of a high-boiling point solvent suitable for microwave synthesis, such as N,N-dimethylformamide (DMF), to facilitate heat transfer and mixing.

-

Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture at a temperature and time optimized for the reaction. A typical starting point could be 150-180°C for 10-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting solid is then washed with a suitable solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed through a combination of analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (140-142 °C).[3]

-

FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amine N-H stretching (around 3100-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and the C=C stretching of the allyl groups (around 1640 cm⁻¹).[9][10]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the amine protons, as well as the characteristic signals for the allyl group protons: a multiplet for the -CH= proton, a doublet for the =CH₂ protons, and a doublet for the -N-CH₂- protons.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the triazine ring and the three different carbons of the allyl groups.[13][14]

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its two allyl functional groups and the nitrogen-rich triazine ring. This dual functionality makes it a highly valuable molecule in polymer and materials science.

Crosslinking Agent for Thermosetting Resins

The primary application of this compound is as a crosslinking agent for thermosetting resins, such as epoxy and polyurethane resins.[15] The allyl groups can undergo polymerization, often initiated by free radicals, to form a robust, three-dimensional network within the polymer matrix.

Mechanism of Crosslinking:

The crosslinking process can be initiated thermally or photochemically. In the presence of a radical initiator, the double bonds of the allyl groups open and form covalent bonds with other polymer chains or other this compound molecules. This creates a densely crosslinked network, which significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material.

Simplified radical polymerization and crosslinking mechanism of this compound.

This crosslinking ability makes this compound a key component in the formulation of high-performance coatings, adhesives, and composites.[5]

Flame Retardant Properties

The high nitrogen content of the triazine ring contributes to the flame-retardant properties of materials incorporating this compound. Upon heating, nitrogen-containing compounds can release non-flammable gases, which dilute the flammable gases produced during combustion and inhibit the flame.

Other Potential Applications

Research has also explored the potential of this compound and its derivatives in other areas, including as a gastric antisecretory agent and for its potential anticancer properties.[2] However, these applications are still in the early stages of investigation.

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Risk and Safety Statements: [3]

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.

-

R36/37/38: Irritating to eyes, respiratory system and skin.

-

S22: Do not breathe dust.

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.

Conclusion

This compound is a multifunctional compound with significant utility in polymer and materials science. Its ability to act as an effective crosslinking agent, coupled with the inherent thermal stability and flame-retardant properties of the triazine ring, makes it a valuable component in the formulation of high-performance materials. Further research into its synthesis and applications is likely to uncover new and innovative uses for this versatile molecule.

References

- 1. Diallylamine 99 124-02-7 [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. 91-77-0 CAS MSDS (2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. N,N-diallylmelamine, 91-77-0 [thegoodscentscompany.com]

- 7. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijpras.com [ijpras.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

- 11. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. benchchem.com [benchchem.com]

- 16. N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | C9H14N6 | CID 66682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Diallylmelamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylmelamine (DAM), a derivative of melamine, is a versatile chemical intermediate with significant applications in polymer chemistry and materials science due to its reactive allyl groups and the thermal stability imparted by the triazine ring.[1] Understanding its molecular structure, reactivity, and electronic properties at a quantum level is crucial for the rational design of new materials and for exploring its potential in other fields, such as pharmaceuticals.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of this compound. It outlines detailed computational protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis. The presented data, while illustrative, is based on established computational methodologies for similar triazine derivatives and serves as a practical guide for researchers in the field.[2][3][4]

Introduction to this compound

This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a white to off-white crystalline solid with the molecular formula C₉H₁₄N₆. Its structure features a central triazine ring with two allyl functional groups attached to one of the exocyclic amine nitrogens. These allyl groups provide sites for polymerization and cross-linking, making DAM a valuable monomer in the synthesis of resins, coatings, and composites with enhanced thermal and mechanical properties.[1] The nitrogen-rich triazine core also contributes to its flame-retardant characteristics. A deeper understanding of its electronic structure and reactivity can pave the way for novel applications.

Computational Methodology

This section details a robust protocol for performing Density Functional Theory (DFT) calculations on this compound. DFT is a powerful computational method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[2][3]

Software and Hardware

All calculations can be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.[4][5] The computations are typically run on high-performance computing clusters to manage the demand of the calculations.

Geometry Optimization

The first step in characterizing this compound is to determine its most stable three-dimensional structure.

Protocol:

-

Initial Structure Construction: The initial molecular structure of this compound is built using a molecular modeling program like Avogadro or IQmol.[5]

-

DFT Functional and Basis Set Selection: The geometry optimization is performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and known to provide reliable results for organic molecules.[2][4] The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron distribution.[6]

-

Optimization Algorithm: The optimization is carried out using the Berny algorithm until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface.[2]

-

Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verification of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies.[3]

-

Spectral Analysis: The calculated vibrational frequencies and intensities are used to simulate the IR and Raman spectra. These theoretical spectra can be compared with experimental data for validation. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations.[4]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[3][7]

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

-

HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[3] A smaller gap suggests higher reactivity.

-

Orbital Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Results and Discussion

This section presents hypothetical but realistic quantitative data that would be expected from the quantum chemical calculations described above.

Optimized Molecular Geometry

The geometry optimization provides the equilibrium bond lengths and angles of this compound.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length (Å) | C1-N1 | 1.34 Å |

| C1-N2 | 1.33 Å | |

| N3-C2 | 1.46 Å | |

| C2-C3 | 1.50 Å | |

| C3=C4 | 1.34 Å | |

| Bond Angle (°) | N1-C1-N2 | 125.5° |

| C1-N1-C5 | 117.0° | |

| N3-C2-C3 | 112.0° | |

| C2-C3-C4 | 124.5° |

Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign peaks in experimental IR and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode | Symmetry | Intensity (km/mol) |

| 3450 | N-H stretch (Amine) | A' | 55.4 |

| 3080 | =C-H stretch (Allyl) | A' | 30.2 |

| 2950 | -C-H stretch (Allyl) | A' | 45.8 |

| 1645 | C=C stretch (Allyl) | A' | 25.1 |

| 1550 | Triazine ring stretch | A' | 120.7 |

| 1480 | Triazine ring stretch | A' | 98.3 |

| 990 | =C-H bend (out-of-plane) | A'' | 75.6 |

Table 2: Selected calculated vibrational frequencies for this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The FMO analysis provides insights into the electronic properties and reactivity of this compound.

| Parameter | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Ionization Potential | 6.25 eV |

| Electron Affinity | 0.89 eV |

| Chemical Hardness (η) | 2.68 eV |

| Electronegativity (χ) | 3.57 eV |

| Electrophilicity Index (ω) | 2.38 eV |

Table 3: Calculated electronic properties of this compound.

The HOMO is primarily localized on the triazine ring and the exocyclic amine groups, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the triazine ring and the C=C double bonds of the allyl groups, suggesting these are the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap indicates high kinetic stability.

Visualization of Molecular Properties

Visual representations are essential for interpreting the results of quantum chemical calculations.

Logical Workflow for DFT Calculations

The following diagram illustrates the logical workflow for the quantum chemical calculations performed on this compound.

Caption: Workflow for DFT calculations on this compound.

Frontier Molecular Orbital Diagram

This diagram illustrates the concept of frontier molecular orbitals and the HOMO-LUMO gap.

References

- 1. Buy this compound | 91-77-0 [smolecule.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Diallylmelamine Monomer: A Technical Guide to Reactivity, Functionality, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylmelamine, a derivative of melamine featuring two reactive allyl groups, presents a versatile platform for polymer synthesis and modification. Its unique structure, combining the thermal stability of the triazine ring with the crosslinking potential of allyl functionalities, makes it a monomer of significant interest in materials science and increasingly, in biomedical applications. This technical guide provides an in-depth analysis of this compound's monomer reactivity, functionality, and polymerization behavior. It further explores its potential applications in drug development, drawing on data from related melamine and diallyl compounds to project its biological activity and biocompatibility. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel polymers and drug delivery systems.

Introduction

This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a trifunctional monomer characterized by a stable triazine core and two vinyl groups. The presence of these allyl groups allows for its participation in free-radical polymerization, either as a comonomer to introduce specific functionalities or as a crosslinking agent to create robust polymer networks. The nitrogen-rich triazine ring imparts desirable properties such as thermal stability, flame retardancy, and potential for specific biological interactions.[1][2] This guide will systematically explore the chemical properties, reactivity, and potential applications of this compound, with a particular focus on its relevance to the field of drug development.

Monomer Properties and Synthesis

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄N₆ | [3] |

| Molecular Weight | 206.25 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Topological Polar Surface Area | 94 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted triazines.[4][5][6][7]

Materials:

-

Cyanuric chloride

-

Diallylamine

-

Ammonia (aqueous solution)

-

Acetone

-

Sodium carbonate

-

Ice

-

Hydrochloric acid

Procedure:

-

Step 1: Synthesis of 2,4-dichloro-6-(diallylamino)-1,3,5-triazine

-

Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of diallylamine in acetone to the cyanuric chloride solution while maintaining the temperature below 5 °C.

-

Simultaneously, add an aqueous solution of sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(diallylamino)-1,3,5-triazine.

-

-

Step 2: Synthesis of 2,4-diamino-6-(diallylamino)-1,3,5-triazine (this compound)

-

Disperse the crude product from Step 1 in water.

-

Add an excess of concentrated aqueous ammonia to the suspension.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified product.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Monomer Reactivity and Polymerization

The reactivity of this compound in polymerization is primarily dictated by its two allyl groups. Diallyl monomers are generally known to be less reactive in free-radical polymerization compared to their monovinyl counterparts due to "degradative chain transfer," where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to the formation of a less reactive allylic radical.[8]

Reactivity Ratios

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer (k₁₁) versus the other monomer (k₁₂).[9]

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | System Conditions | Reference |

| DADMAC | MMA | 0.10 - 0.15 | 3.5 - 4.5 | In-situ NMR, 60-80°C | [1] |

Interpretation:

-

r₁ (DADMAC) << 1: The growing polymer chain ending in a DADMAC radical is much more likely to add an MMA monomer than another DADMAC monomer.

-

r₂ (MMA) >> 1: The growing polymer chain ending in an MMA radical strongly prefers to add another MMA monomer over a DADMAC monomer.

This suggests that in a copolymerization with MMA, DADMAC would be incorporated into the polymer chain much slower than MMA, leading to a copolymer with a composition rich in MMA, especially at the beginning of the polymerization. Given the structural similarities, it is plausible to expect that this compound would exhibit a similar low reactivity in copolymerizations with more reactive vinyl monomers like acrylates and styrenes.

Polymerization Kinetics

The kinetics of free-radical polymerization are typically described by the rate of polymerization (Rₚ), which is dependent on the concentrations of the monomer ([M]) and the initiator ([I]).[10][11][12]

Rₚ = kₚ[M][M•]

Where kₚ is the propagation rate constant and [M•] is the concentration of growing polymer radicals. Under steady-state assumptions, the rate of polymerization can be expressed as:

Rₚ = kₚ (f * k_d * [I] / k_t)^(1/2) * [M]

Where:

-

f is the initiator efficiency

-

k_d is the initiator decomposition rate constant

-

k_t is the termination rate constant

For diallyl monomers, the kinetics are further complicated by the degradative chain transfer, which can reduce the overall rate of polymerization and the molecular weight of the resulting polymer.[8]

Experimental Protocol: Free-Radical Polymerization of this compound

The following is a general protocol for the solution polymerization of this compound, which can be adapted for homopolymerization or copolymerization.

Materials:

-

This compound

-

Comonomer (e.g., N-vinylpyrrolidone, acrylic acid) (for copolymerization)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

-

Nitrogen or Argon gas

Procedure:

-

Monomer and Solvent Preparation:

-

Dissolve the desired amounts of this compound and any comonomer in the chosen solvent in a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

-

-

Inert Atmosphere:

-

Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Initiator Addition:

-

In a separate container, dissolve the initiator in a small amount of the solvent.

-

Add the initiator solution to the reaction mixture.

-

-

Polymerization:

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain constant stirring.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether, acetone, or methanol, depending on the polymer's solubility).

-

Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

-

Characterization:

-

The resulting polymer should be characterized by techniques such as ¹H NMR and FTIR to confirm its composition, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and molecular weight distribution.

Functionality and Applications in Drug Development

The unique chemical structure of this compound provides a foundation for its potential use in various aspects of drug development, primarily through the design of advanced polymer-based systems.

This compound as a Crosslinking Agent

The bifunctional nature of the allyl groups in this compound makes it an effective crosslinking agent for the formation of hydrogels and other polymer networks.[2][13][14][15] Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for drug delivery and tissue engineering applications due to their high water content and biocompatibility.

Experimental Protocol: Hydrogel Formation using this compound as a Crosslinker

Materials:

-

Primary monomer (e.g., acrylic acid, acrylamide, N-vinylpyrrolidone)

-

This compound (crosslinker)

-

Deionized water or buffer solution

-

Photoinitiator (for UV-initiated polymerization, e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate/tetramethylethylenediamine (APS/TEMED))

Procedure (UV-Initiated):

-

Preparation of Pre-gel Solution:

-

Dissolve the primary monomer and this compound in deionized water or a suitable buffer.

-

Add the photoinitiator to the solution and stir until it is completely dissolved.

-

-

Casting:

-

Pour the pre-gel solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

-

Curing:

-

Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (typically a few minutes to an hour).

-

-

Swelling and Purification:

-

Carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water or buffer to allow it to swell and to leach out any unreacted monomers and initiator.

-

Replace the water/buffer several times over a period of 24-48 hours.

-

Potential in Drug Delivery Systems

Polymers containing triazine rings and amine functionalities have been explored for various drug delivery applications. The triazine ring can participate in hydrogen bonding and π-π stacking interactions, which can be utilized for encapsulating or conjugating drug molecules. The amine groups can be protonated at physiological pH, rendering the polymer cationic, which is a key feature for applications such as gene delivery.

While direct studies on this compound-based drug delivery systems are limited, the broader families of melamine and diallylamine polymers offer insights into its potential. For instance, diallyl trisulfide, another diallyl compound, is being investigated for various therapeutic applications, and its delivery is being optimized using nanocarriers.[16]

Biological Activity and Cytotoxicity

The biological activity of this compound is not well-documented. However, related compounds provide some indications. Triazine derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][13][17][18] Diallyl disulfide, found in garlic, has demonstrated anticancer potential.[19][20]

Conversely, melamine itself has been associated with nephrotoxicity, particularly when combined with cyanuric acid.[21] The cytotoxicity of poly(diallylammonium) salts has also been studied, with toxicity being dependent on molecular weight and end groups.[18][22][23] Therefore, any application of this compound-based polymers in a biological context would require thorough biocompatibility and cytotoxicity assessments.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of materials based on the ISO 10993-5 standard.[22][23][24][25][26]

Materials:

-

Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound-based polymer (sterilized)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Material Exposure:

-

Prepare extracts of the this compound polymer by incubating the sterilized material in cell culture medium for a specified time and temperature (e.g., 24 hours at 37 °C).

-

Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a blank (medium only).

-

Incubate the cells with the extracts for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, remove the extracts and add MTT solution to each well.

-

Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control.

-

Signaling Pathways

The interaction of melamine and its derivatives with cellular signaling pathways is an area of active research. Melamine has been shown to induce apoptosis in renal proximal tubular cells, potentially through the activation of the Ca2+-sensing receptor (CSR), leading to an increase in intracellular calcium, reactive oxygen species (ROS) production, and activation of pro-apoptotic pathways. Given that this compound shares the core melamine structure, it is plausible that it could interact with similar pathways. However, the presence of the diallyl groups may alter its biological activity and cellular uptake, necessitating specific studies to elucidate its mechanisms of action.

Conclusion

This compound is a monomer with significant potential for the development of advanced polymers with tailored properties. Its trifunctional nature, combining a stable triazine core with reactive allyl groups, allows for its use as both a comonomer and a crosslinking agent. While specific data on its reactivity ratios and polymerization kinetics are sparse, information from related diallyl compounds suggests a lower reactivity compared to common vinyl monomers. In the context of drug development, this compound-based polymers could find applications in drug delivery systems and as hydrogels for tissue engineering. However, the potential for biological activity and cytotoxicity, as suggested by studies on melamine and other diallyl compounds, underscores the critical need for thorough biocompatibility testing for any biomedical application. Further research is warranted to fully elucidate the reactivity, polymerization behavior, and biological interactions of this promising monomer.

References

- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. oaji.net [oaji.net]

- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.info [ijpsr.info]

- 15. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 16. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. emergobyul.com [emergobyul.com]

- 19. m.youtube.com [m.youtube.com]

- 20. iancollmceachern.com [iancollmceachern.com]

- 21. saliterman.umn.edu [saliterman.umn.edu]

- 22. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. pacificbiolabs.com [pacificbiolabs.com]

- 25. Evaluation of biocompatibility using in vitro methods: interpretation and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Free-radical frontal polymerization: self-propagating thermal reaction waves - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Environmental Fate and Degradation of Diallylmelamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and degradation of N,N-diallylmelamine (CAS 91-77-0) is scarce in publicly available scientific literature. This guide provides an in-depth overview based on the known environmental behavior of its parent compound, melamine, and other related triazine derivatives. The information presented herein should be interpreted as a predictive assessment, highlighting probable pathways and data gaps that require further research.

Introduction

Diallylmelamine is a derivative of melamine characterized by the presence of two allyl groups attached to one of the exocyclic amino groups of the triazine ring. Its applications span various industrial fields, and understanding its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for a comprehensive environmental risk assessment. This document synthesizes available information on related compounds to forecast the likely environmental fate of this compound.

Physicochemical Properties (Inferred)

A comprehensive understanding of a chemical's environmental fate begins with its physicochemical properties. While experimental data for this compound is limited, some properties can be estimated.

| Property | Value/Information | Source/Method |

| CAS Number | 91-77-0 | - |

| Molecular Formula | C₉H₁₄N₆ | - |

| Molecular Weight | 206.25 g/mol | - |

| Water Solubility | Data not available. Melamine has a water solubility of 3.24 g/L at 20°C. The presence of lipophilic diallyl groups may decrease water solubility compared to melamine. | Inferred |

| Vapor Pressure | Data not available. Likely to be low due to the relatively high molecular weight and polar nature of the triazine ring. | Inferred |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available. Estimation required for bioaccumulation assessment. | - |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and bioaccumulation.

Biodegradation

3.1.1. Predicted Pathway

Based on the well-documented biodegradation of melamine, this compound is expected to undergo a primary degradation of the triazine ring through sequential hydrolytic deamination. This process is likely initiated by microbial enzymes. The fate of the diallyl groups is less certain; they may be metabolized through separate enzymatic pathways, potentially involving oxidation.

A proposed biodegradation pathway for this compound is illustrated below.

3.1.2. Quantitative Data on Melamine Biodegradation

While no specific data exists for this compound, studies on melamine provide context for the potential biodegradability of the triazine ring.

| Organism/System | Conditions | Degradation Rate/Half-life | Reference |

| Mixed bacterial cultures | Aerobic, soil | Melamine degradation observed | [1] |

| Nocardioides sp. strain ATD6 | Aerobic, liquid culture | Degraded melamine to cyanuric acid | [1] |

| Activated sludge | Membrane bioreactor | Average removal efficiency of 20 ± 11% | [2] |

3.1.3. Experimental Protocol: Aerobic Biodegradation in Soil (OECD 307)

This standard test guideline is designed to assess the rate of aerobic biodegradation of chemicals in soil.

Abiotic Degradation

3.2.1. Hydrolysis

The triazine ring of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The C-N bonds of the amino groups can be cleaved, leading to the formation of hydroxylated derivatives, similar to the initial steps of biodegradation. The rate of hydrolysis is expected to be pH-dependent.

Quantitative Data on Related Triazines

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Alkaline | Not specified | Ring opening observed | [3] |

| Melamine | Not specified | Not specified | Stepwise hydrolysis to cyanuric acid | [4] |

3.2.2. Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline details a procedure to determine the rate of hydrolysis of chemicals in sterile aqueous buffer solutions at different pH values.

3.2.3. Photolysis

Triazine derivatives can undergo photolytic degradation in the presence of sunlight. The absorption of UV radiation can lead to the cleavage of chemical bonds and transformation of the molecule. The rate of photolysis depends on the light intensity and the quantum yield of the compound.

3.2.4. Experimental Protocol: Direct Photolysis Rate (OECD 316)

This guideline describes a method for determining the direct photolysis rate of a chemical in water under simulated sunlight.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kₒw). A higher Log Kₒw suggests a greater tendency to partition into fatty tissues.

Bioaccumulation Data for Related Compounds

| Compound | Log Kₒw | Bioconcentration Factor (BCF) | Comment | Reference |

| Melamine | -1.37 | Low potential for bioaccumulation | - | [5] |

Without an experimentally determined or accurately predicted Log Kₒw for this compound, its bioaccumulation potential remains unknown. The presence of the diallyl groups would likely increase the Log Kₒw compared to melamine, suggesting a potentially higher, though not necessarily significant, bioaccumulation potential.

Ecotoxicity

No ecotoxicity data for this compound were found. For melamine, the predicted no-effect concentrations (PNECs) for aquatic organisms have been established.

Ecotoxicity Data for Melamine

| Endpoint | Species | Value | Reference |

| Chronic NOEC | P. subcapitata (algae) | 27.3 µg/L | [6] |

| Chronic NOEC | D. magna (crustacean) | 125 µg/L | [6] |

Analytical Methods

The determination of this compound in environmental matrices would likely involve extraction followed by chromatographic separation and detection.

Potential Analytical Workflow

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be a suitable technique for the sensitive and selective determination of this compound and its potential degradation products in environmental samples.[7]

Conclusion and Future Research

The environmental fate and degradation of this compound are largely uncharacterized. Based on the behavior of melamine, the primary degradation pathway is likely to involve the stepwise hydrolysis of the triazine ring. However, the contribution of the diallyl groups to the overall environmental persistence and toxicity is unknown and represents a significant data gap.

Key areas for future research include:

-

Determination of fundamental physicochemical properties (water solubility, Log Kₒw).

-

Conducting standardized biodegradation studies (e.g., OECD 301, 307, 309) to determine its persistence in various environmental compartments.

-

Investigating the rates of hydrolysis and photolysis under environmentally relevant conditions.

-

Measuring the bioconcentration factor (BCF) in aquatic organisms.

-